molecular formula C11H11F2NO3 B11868367 ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate

ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate

Katalognummer: B11868367
Molekulargewicht: 243.21 g/mol
InChI-Schlüssel: LNJVZDUNIXEBQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethyl alcohol to yield the ester . The reaction conditions often require a controlled temperature environment and the use of solvents like dimethylformamide (DMF) for recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include steps for purification, such as crystallization and chromatography, to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of difluoro and oxo groups, which may contribute to its distinct biological activities and chemical reactivity .

Eigenschaften

Molekularformel

C11H11F2NO3

Molekulargewicht

243.21 g/mol

IUPAC-Name

ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11F2NO3/c1-2-17-10(16)8-5-6-7(14-8)3-4-11(12,13)9(6)15/h5,14H,2-4H2,1H3

InChI-Schlüssel

LNJVZDUNIXEBQQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(N1)CCC(C2=O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.